molecular formula C24H33N3O2 B1532640 tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate CAS No. 1401532-61-3

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

Cat. No.: B1532640
CAS No.: 1401532-61-3
M. Wt: 395.5 g/mol
InChI Key: RJSOJAALCCJCNJ-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a pyridine ring, and a cyclohexyl carbamate moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a pyridine derivative with a benzylamine, followed by cyclization and carbamate formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSOJAALCCJCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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